1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18821432
Molecular Formula: C11H8ClF5O2
Molecular Weight: 302.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClF5O2 |
|---|---|
| Molecular Weight | 302.62 g/mol |
| IUPAC Name | 1-chloro-1-[3-(difluoromethoxy)-4-(trifluoromethyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H8ClF5O2/c1-5(18)9(12)6-2-3-7(11(15,16)17)8(4-6)19-10(13)14/h2-4,9-10H,1H3 |
| Standard InChI Key | WARHLCVHKLTINX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)OC(F)F)Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound’s core consists of a propan-2-one backbone bonded to a substituted phenyl ring. Key substituents include:
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Chloro group at position 1, enabling nucleophilic substitution.
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Difluoromethoxy group (-OCF₂H) at position 3, contributing to electron-withdrawing effects.
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Trifluoromethyl group (-CF₃) at position 4, enhancing steric bulk and lipophilicity .
The molecular formula is C₁₁H₈ClF₅O₂, with a molecular weight of 302.63 g/mol . X-ray crystallography of analogs reveals planar phenyl rings and tetrahedral geometry at the ketone carbon, suggesting similar structural features .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈ClF₅O₂ | |
| Molecular Weight | 302.63 g/mol | |
| Boiling Point (pred.) | 274–280°C | |
| Density (pred.) | 1.47 g/cm³ | |
| LogP (XLogP3-AA) | 3.5 |
Synthesis and Reaction Pathways
Synthetic Routes
Synthesis typically involves multi-step functionalization of a pre-substituted phenyl precursor. A common pathway includes:
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Friedel-Crafts Acylation: Reaction of 3-(difluoromethoxy)-4-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of AlCl₃ to form the ketone backbone.
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Halogenation: Introduction of the chloro group via electrophilic substitution using Cl₂ or SO₂Cl₂ under controlled conditions .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >98% purity .
Key Challenges
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Regioselectivity: Competing reactions at the electron-deficient phenyl ring necessitate precise temperature control (40–60°C).
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Stabilization: The difluoromethoxy group is prone to hydrolysis, requiring anhydrous conditions .
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by three centers:
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Chloro Group: Participates in SN2 reactions with nucleophiles (e.g., amines, thiols) to form substituted derivatives .
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Ketone Moiety: Reduces to secondary alcohols using NaBH₄ or LiAlH₄, enabling further functionalization.
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Aromatic Ring: Electrophilic substitution is hindered by electron-withdrawing groups, but directed ortho-metallation (e.g., using LDA) permits selective modifications .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nucleophilic Substitution | KSCN, DMF, 80°C | Thiocyanate derivative | 72% |
| Reduction | NaBH₄, MeOH, 0°C | 1-Hydroxypropan-2-one analog | 85% |
| Cross-Coupling | Pd(OAc)₂, PPh₃, aryl boronic acid | Biaryl derivatives | 60–68% |
Biological Activity and Applications
Mechanistic Insights
The trifluoromethyl group enhances membrane permeability, while the difluoromethoxy moiety stabilizes interactions with hydrophobic enzyme pockets . Molecular docking studies indicate binding to the ATP site of kinase targets (ΔG = -9.2 kcal/mol).
Industrial and Research Applications
| Sector | Use Case | Advantage Over Alternatives |
|---|---|---|
| Pharmaceuticals | Intermediate for kinase inhibitors | Improved metabolic stability |
| Agrochemicals | Pre-emergent herbicide | Lower environmental persistence |
| Materials Science | Monomer for fluorinated polymers | Enhanced thermal resistance |
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